molecular formula C36H44FN3O6S B593082 8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 128584-73-6

8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B593082
CAS No.: 128584-73-6
M. Wt: 665.821
InChI Key: FUKZXDHFSKEKGK-UHFFFAOYSA-N
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Description

8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a potent and selective antagonist for the Sigma-1 receptor (σ1R), a chaperone protein located at the mitochondrion-associated endoplasmic reticulum membrane (MAM). This compound is a key research tool for investigating the role of Sigma-1 receptors in various neurological processes and disorders. Its mechanism involves binding to the σ1R with high affinity, thereby modulating intracellular calcium signaling, neuronal excitability, and the response to cellular stress. Research utilizing this antagonist has been pivotal in exploring potential therapeutic strategies for neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions, as highlighted in studies of Sigma-1 receptor pharmacology (source: https://pubmed.ncbi.nlm.nih.gov/21549731/). The complex structure, featuring a 1,3,8-triazaspiro[4.5]decane core, is designed for optimal receptor interaction and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44FN3O6S/c1-27-24-28(2)33(29(3)25-27)47(42,43)46-21-20-39-26-40(32-8-5-4-6-9-32)35(34(39)41)15-18-38(19-16-35)17-7-14-36(44-22-23-45-36)30-10-12-31(37)13-11-30/h4-6,8-13,24-25H,7,14-23,26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKZXDHFSKEKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCN2CN(C3(C2=O)CCN(CC3)CCCC4(OCCO4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular structure of the compound features a triazaspirodecane core with multiple substituents that may influence its biological activity. Key structural elements include:

  • Fluorophenyl group : Known for enhancing lipophilicity and potentially improving binding affinity to biological targets.
  • Ethylene dioxy group : Often associated with increased metabolic stability.
  • Trimethylphenylsulfonyloxyethyl group : May contribute to the modulation of receptor interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains including antibacterial, antitumor, and neuropharmacological effects.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. Studies have shown that compounds with similar structural motifs demonstrate effective inhibition against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds range from 15.62 μg/mL to 500 μg/mL, indicating potent activity at relatively low concentrations .

Antitumor Activity

Preliminary studies suggest potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cell lines. The compound's ability to interact with specific cellular pathways may lead to the inhibition of tumor growth. For example, compounds within the same chemical class have been shown to activate apoptotic pathways in breast and lung cancer cells .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties by acting on nociceptin receptors. Agonists and antagonists targeting these receptors have been linked to analgesic effects and modulation of anxiety behaviors. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly alter receptor affinity and efficacy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antibacterial Study : In a study evaluating new hydantoin derivatives, compounds with structural similarities exhibited significant antibiofilm activity against S. aureus, suggesting that the triazaspiro structure could enhance antibacterial efficacy through improved binding to bacterial surfaces .
  • Antitumor Activity : A recent investigation into triazole derivatives demonstrated their capacity to induce apoptosis in human cancer cell lines, highlighting the potential for developing new anticancer agents based on this compound's framework .
  • Neuropharmacology : Research on nociceptin receptor ligands has shown that certain modifications in chemical structure can lead to enhanced analgesic effects in animal models, suggesting similar potential for this compound .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialS. aureus15.62 - 500 μg/mL
AntitumorBreast Cancer CellsIC50 = 20 μM
NeuropharmacologicalNociceptin ReceptorsED50 = 5 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities:

Compound Name Core Structure Substituents Biological Activity Unique Features
Target Compound 1,3,8-Triazaspiro[4.5]decan-4-one 8: 4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl; 3: 2,4,6-trimethylphenylsulfonyloxyethyl Under investigation Ethylendioxy enhances stability; trimethylphenylsulfonyl improves lipophilicity
Fluspirilene (CAS 1841-19-6) 1,3,8-Triazaspiro[4.5]decan-4-one 8: 4,4-Bis(4-fluorophenyl)butyl; 1: Phenyl Antipsychotic (D2 antagonist) Bis(4-fluorophenyl) group increases dopamine receptor affinity
8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 8: 2-Fluorophenylsulfonyl; 3: 4-Methoxyphenyl Antibacterial, enzyme inhibition Enone system enhances electrophilic reactivity for covalent binding
1-Phenyl-8-(spiro[chroman-2,1'-cycloheptan]-4-yl)-1,3,8-triazaspiro[4.5]decan-4-one (Compound 8) 1,3,8-Triazaspiro[4.5]decan-4-one 8: Spiro[chroman-cycloheptan] Opioid receptor modulation Chroman-cycloheptan hybrid enhances subtype selectivity
8-[4,4-Bis(p-fluorophenyl)cyclohexyl]-1-(3-chloro-4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one 1,3,8-Triazaspiro[4.5]decan-4-one 8: Bis(4-fluorophenyl)cyclohexyl; 1: 3-Chloro-4-fluorophenyl Psychotropic (D2/5-HT2A antagonist) Cyclohexyl linker reduces conformational flexibility vs. butyl chains

Key Findings from Comparative Studies

Receptor Binding and Selectivity
  • The target compound’s ethylendioxy-butyl chain may confer greater metabolic stability compared to Fluspirilene’s bis(4-fluorophenyl)butyl group, which is prone to oxidative cleavage .
  • The 2,4,6-trimethylphenylsulfonyloxyethyl group distinguishes it from analogs with simpler sulfonyl substituents (e.g., 4-methoxyphenylsulfonyl in ). This group’s steric bulk could reduce off-target interactions with sigma receptors, a common issue in spirocyclic antipsychotics .

Preparation Methods

Formation of the 1,3,8-Triazaspiro[4.5]decan-4-one Core

The spirocyclic core is synthesized via a one-pot cyclization reaction. A representative method involves:

  • Reactants : 4-Oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide under reflux in methanol.

  • Conditions : 25–30°C for 24 hours, yielding the hydantoin intermediate.

  • Modification : Methylation at the N1 position using methyl iodide in the presence of potassium carbonate.

Critical Parameter : Substituting sodium cyanide with safer alternatives like potassium ferricyanide improves safety without compromising yield (91.95% reported).

Introduction of the 4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl Sidechain

The ethylendioxy-protected fluorophenyl group is introduced via Mitsunobu reaction or nucleophilic alkylation:

  • Alkylation Protocol :

    • React the spiro core with 4-(4-fluorophenyl)-4,4-ethylendioxybutyl bromide in dimethylformamide (DMF).

    • Use sodium hydride as a base at 0–5°C for 2 hours, followed by warming to room temperature.

  • Yield : 78–82% after silica gel chromatography.

Sulfonylation at the N3 Position

Sulfonylation of the secondary amine is achieved using 2,4,6-trimethylphenylsulfonyl chloride:

  • Conditions : Dichloromethane (DCM), triethylamine (TEA) as a base, 0°C to room temperature.

  • Workup : Sequential washes with 10% sodium bicarbonate and brine, followed by solvent evaporation.

  • Purity : >99% by HPLC after recrystallization from diethyl ether.

Key Reaction Parameters and Optimization

Solvent Selection

Methanol and DCM are preferred for their ability to dissolve polar intermediates and facilitate easy recovery. Methanol’s inertness in one-pot reactions minimizes side products.

Temperature and Stoichiometry

  • Alkylation : Strict temperature control (0–5°C) prevents over-alkylation.

  • Molar Ratios : A 1:1.2 ratio of spiro core to sulfonyl chloride ensures complete conversion.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate (9:1) resolves nonpolar byproducts.

  • Recrystallization : Diethyl ether yields crystalline product with >99.7% purity.

Spectroscopic Data

  • 1H NMR : Key signals include δ 1.08–1.10 (d, 6H, isopropyl), 3.20 (s, 3H, sulfonyl methyl), and 7.13–7.27 (m, 4H, fluorophenyl).

  • MS (ESI+) : m/z 698.3 [M+H]+.

Comparative Analysis of Synthetic Routes

ParameterStepwise AssemblyConvergent Synthesis
Total Yield62%58%
Purity99.5%98.9%
Reaction Steps75
ScalabilityModerateHigh
Hazardous ReagentsSodium cyanideBromine

Data synthesized from.

The stepwise method, despite requiring more steps, offers superior purity and avoids hazardous brominating agents.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Methanol and DCM are recycled via distillation, reducing waste.

  • Catalyst Use : Potassium ferricyanide in catalytic amounts (0.05–0.10 mol%) minimizes heavy metal waste .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Spirocyclic core formation : Cyclization of precursor amines or ketones under acidic or basic conditions to form the 1,3,8-triazaspiro[4.5]decan-4-one scaffold .
  • Sulfonylation : Reaction of intermediates with 2,4,6-trimethylphenylsulfonyl chloride in dichloromethane, catalyzed by triethylamine, to introduce the sulfonyloxyethyl group .
  • Fluorophenyl incorporation : Nucleophilic substitution or coupling reactions using 4-fluorophenyl derivatives, often requiring anhydrous solvents (e.g., acetonitrile) and reflux conditions .
  • Ethylendioxy installation : Protection of ketone groups using ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) .
    Critical conditions : Temperature control (±5°C) during sulfonylation to avoid side reactions, and purification via column chromatography (silica gel, dichloromethane/methanol eluent) to achieve >95% purity .

Q. How can the spirocyclic structure and substituent positions be characterized?

  • X-ray crystallography : Resolve the spirocyclic conformation and confirm substituent geometry (e.g., dihedral angles between fluorophenyl and sulfonyl groups) .
  • NMR spectroscopy : Use 2D techniques (COSY, HSQC) to assign protons and carbons, particularly distinguishing axial/equatorial positions in the spiro system .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion at m/z 638.24) and fragmentation patterns .

Q. What methodologies are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular viability assays : Dose-response studies in cancer cell lines (e.g., IC50 determination via MTT assay) with positive controls (e.g., doxorubicin) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent variation : Synthesize derivatives with halogen (Cl, Br), methyl, or methoxy groups at the fluorophenyl or sulfonyl positions to assess electronic effects .
  • Spiro ring modification : Compare 1,3,8-triazaspiro[4.5]decan-4-one with 1,4,8-triazaspiro[4.5]decan-2-one cores to evaluate ring size impact on activity .
  • Activity profiling : Use hierarchical clustering of IC50 values across 50+ protein targets to identify selectivity trends .

Q. What crystallographic data are critical for understanding conformational dynamics?

  • Torsional angles : Analyze the angle between the ethylendioxy butyl chain and the spiro core to predict flexibility (e.g., angles >120° indicate restricted rotation) .
  • Hydrogen bonding : Identify intramolecular H-bonds (e.g., N–H···O=C) stabilizing the spiro structure, which may influence solubility .
  • Packing interactions : Assess π-π stacking between phenyl groups and sulfonyl moieties in the crystal lattice, which correlates with melting point .

Q. What challenges arise in target identification, and how can they be addressed?

  • Off-target effects : Use proteome-wide affinity pulldown assays with biotinylated probes to identify unintended binding partners .
  • Pathway analysis : Combine RNA-seq data (post-treatment) with KEGG pathway enrichment to map downstream effects .
  • Orthogonal validation : Confirm hits using CRISPR knockouts or siRNA silencing in cellular models .

Q. How can biological assay conditions be optimized for reproducibility?

  • Buffer optimization : Test phosphate-buffered saline (PBS) vs. HEPES at pH 7.4 to minimize compound aggregation .
  • DMSO concentration : Limit to <0.1% (v/v) to avoid solvent interference in cell-based assays .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups in all experiments .

Q. What computational strategies predict binding modes and metabolic stability?

  • Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., CYP3A4 for metabolism prediction) .
  • MD simulations : Run 100-ns trajectories to assess ligand-protein complex stability (RMSD <2.0 Å acceptable) .
  • ADMET prediction : Apply QikProp to estimate logP (target: 2–4), Caco-2 permeability (>50 nm/s), and hepatic clearance .

Q. How should contradictory biological data across studies be resolved?

  • Dose recalibration : Re-test activity at 10-dose points (0.1–100 µM) to rule out threshold effects .
  • Batch variability : Characterize compound purity (HPLC >98%) and stability (TGA/DSC for degradation points) .
  • Cross-lab validation : Collaborate with independent labs using standardized protocols (e.g., CLIA-certified assays) .

Q. What formulation strategies improve solubility and bioavailability?

  • Co-solvent systems : Test PEG-400/ethanol (60:40) for parenteral delivery, achieving solubility >5 mg/mL .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance oral absorption (e.g., 2-fold AUC increase in rat models) .
  • Salt formation : Screen hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

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